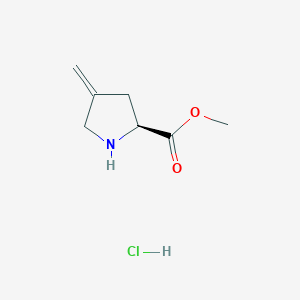

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride

Übersicht

Beschreibung

“Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also seems to have a carboxylate group attached to the pyrrolidine ring, which is a common feature in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could vary widely depending on the conditions and the other reactants present. It might undergo reactions typical of carboxylates, such as esterification or decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Asymmetric Synthesis

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate derivatives have been explored for their catalytic efficiency in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This process showcases their role in facilitating enantioselective reactions, an essential aspect of producing chiral compounds for pharmaceutical applications (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis of Antibacterial Compounds

Research has demonstrated the synthesis of complex antibacterial agents using methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride as a precursor. For example, the compound has been employed in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its significance in developing novel antibiotics and addressing bacterial resistance challenges (Cheng Qing-fang, 2005).

Photoreactions and Organic Transformations

The irradiation of certain pyrrolidinium derivatives in the presence of alkanoate anions leads to the formation of adducts useful in organic transformations. This application underscores the compound's role in photoreactions, contributing to the synthesis of various organic compounds with potential utility in materials science and medicinal chemistry (Kurauchi, Nobuhara, & Ohga, 1986).

Neuroprotective Properties

Certain derivatives of methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride have shown promise as neuroprotective agents. The activation of specific metabotropic glutamate receptors by these derivatives can protect neurons against excitotoxic degeneration, offering potential pathways for developing treatments for neurodegenerative disorders (Battaglia et al., 1998).

Medicinal Chemistry Applications

In medicinal chemistry, methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride and its derivatives are valuable for synthesizing dipeptidyl peptidase IV inhibitors. These compounds are crucial for developing therapies for type 2 diabetes and other metabolic disorders, showcasing the compound's impact on healthcare advancements (Singh & Umemoto, 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-4-methylidenepyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h6,8H,1,3-4H2,2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJKQHRENJKUJF-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=C)CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=C)CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-4-methylidenepyrrolidine-2-carboxylate hydrochloride | |

CAS RN |

84348-41-4 | |

| Record name | (S)-METHYL 4-METHYLENEPYRROLIDINE-2-CARBOXYLATE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)

![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)